molecular formula C8H8ClN3 B2811230 2-(1H-pyrazol-5-yl)pyridine hydrochloride CAS No. 1042767-84-9

2-(1H-pyrazol-5-yl)pyridine hydrochloride

Cat. No.: B2811230
CAS No.: 1042767-84-9
M. Wt: 181.62
InChI Key: SRAVPKSEWGPPGS-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-5-yl)pyridine hydrochloride is a chemical scaffold of significant interest in scientific research, primarily valued for its role as a versatile ligand in coordination chemistry and as a key building block in medicinal chemistry. This compound is an analogue of 2,2'-bipyridine and belongs to a class of highly demanded ligands for constructing metal complexes with tunable photophysical and catalytic properties . Its pyrazolyl-pyridine structure allows it to coordinate with various metals, including noble and coin metals, which is crucial for developing materials for applications such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs) . In drug discovery, the pyrazolyl-pyridine core is a recognized pharmacophore found in molecules designed to target specific enzymes and pathways involved in disease. Research indicates that derivatives of this structure have been investigated for their potential as kinase inhibitors and as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which are relevant targets for neurological conditions . The hydrochloride salt form of this compound enhances its solubility and stability, making it a more practical intermediate for synthetic and pharmacological applications.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h1-6H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAVPKSEWGPPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-5-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with hydrazine to form the pyrazole ring, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-5-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-5-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogues, their coordination behavior, and applications:

Compound Name Structural Feature Coordination Behavior Application Key Reference
2-(1H-Pyrazol-5-yl)pyridine hydrochloride Pyridine + pyrazole (N,N′-chelate) Binds Ru, B, and transition metals Organoboron sensors, drug intermediates
2,6-Bis(5-pyrazolyl)pyridine Two pyrazole arms on pyridine (tridentate) Stabilizes Ru in dye-sensitized solar cells Photovoltaic sensitizers (e.g., TF1–TF4)
2-(2H-Tetrazol-5-yl)pyridinium perchlorate Tetrazole replaces pyrazole Forms metal-organic frameworks (MOFs) MOF construction, gas storage
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile HCl Pyrazole + benzonitrile substituent Not explicitly reported Industrial intermediates, agrochemicals
2-(1-Methyl-1H-pyrazol-5-yl)piperidine HCl Piperidine replaces pyridine Alkaloid-like structure Neurological drug research

Key Comparisons

Coordination Chemistry
  • 2-(1H-Pyrazol-5-yl)pyridine vs. 2,6-Bis(5-pyrazolyl)pyridine :
    • The former acts as a bidentate ligand, while the latter is tridentate, enabling stronger Ru coordination in solar cell sensitizers. Ruthenium complexes with 2,6-bis(5-pyrazolyl)pyridine exhibit higher photostability and efficiency (>10% in DSSCs) compared to simpler pyrazole-pyridine ligands .
    • Boron complexes of 2-(1H-Pyrazol-5-yl)pyridine show ion-selective fluorescence, a feature absent in the bis-pyrazole analogue .
Pharmaceutical Utility
  • This compound vs. 2-(1-Methyl-1H-pyrazol-5-yl)piperidine HCl :
    • The pyridine-based compound is used in kinase inhibitors (e.g., JAK/STAT pathway inhibitors), while the piperidine analogue targets neurological receptors (e.g., dopamine D3) due to its alkaloid-like structure .
Stability and Reactivity
  • Hydrochloride Salts :
    • This compound is more hygroscopic than 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride, limiting its use in anhydrous reactions .
    • The tetrazole derivative (2-(2H-Tetrazol-5-yl)pyridinium perchlorate) exhibits explosive perchlorate counterion risks, unlike the safer hydrochloride form .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-5-yl)pyridine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pyridine derivatives with hydrazine analogs, followed by HCl salt formation. Evidence suggests that substituent positioning on the pyridine ring significantly impacts reactivity. For example, reactions with boron trifluoride (BPh₃) under anhydrous conditions at 80–100°C yield stable intermediates . Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios of reactants (e.g., 1:1.2 pyridine:hydrazine) must be optimized to avoid byproducts like unreacted hydrazine or dimerization. Yield improvements (70–85%) are achievable via slow addition of HCl to precipitate the hydrochloride salt .

Q. How can researchers safely handle this compound given its hazards?

  • Methodological Answer : Safety data sheets (SDS) for structurally related pyrazole-pyridine derivatives indicate skin/eye irritation (Category 2) and recommend:

  • Engineering Controls : Use fume hoods for weighing and handling .
  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using silica-based materials .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Pyrazole protons resonate at δ 7.8–8.2 ppm (pyridine ring) and δ 6.5–7.0 ppm (pyrazole C-H), with coupling constants (J = 2–3 Hz) confirming substituent positions .
  • FTIR : Stretching vibrations at 3400–3200 cm⁻¹ (N-H of pyrazole) and 1650–1600 cm⁻¹ (C=N) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 146.1 (free base) and [M-Cl]⁺ for the hydrochloride form .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries of 2-(1H-pyrazol-5-yl)pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (via SHELX software) is critical. For example:

  • Torsion Angles : Pyrazole-pyridine dihedral angles (~15–25°) indicate planarity deviations affecting π-π stacking in ligand-receptor studies .
  • Hydrogen Bonding : HCl salt formation introduces N–H···Cl interactions (2.8–3.1 Å), altering solubility profiles .
  • Validation : Compare experimental bond lengths (C-N: 1.33–1.37 Å) against DFT-optimized models to identify computational discrepancies .

Q. What strategies address inconsistent biological activity data in kinase inhibition assays?

  • Methodological Answer : Contradictions often arise from:

  • Solvent Effects : DMSO (common solvent) may stabilize/destabilize the hydrochloride form; use PBS (pH 7.4) for in vitro assays .
  • Protonation States : The pyridine nitrogen (pKa ~4.5) is protonated at physiological pH, altering binding affinities. Validate via pH-dependent IC₅₀ measurements .
  • Off-Target Interactions : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3LAJ for kinase targets) to predict binding poses. Focus on pyrazole-pyridine interactions with hinge regions .
  • QSAR Models : Corporate Hammett constants (σ) for substituents at pyrazole-C3 to predict electron-withdrawing/donating effects on activity .
  • MD Simulations : Assess stability of ligand-receptor complexes (50 ns trajectories) to identify residues critical for selectivity (e.g., Gatekeeper mutations) .

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